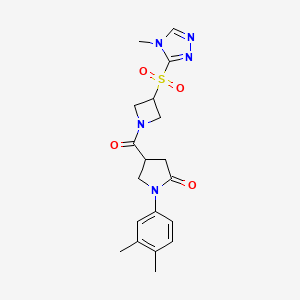

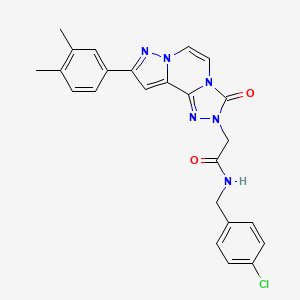

![molecular formula C11H8FNO4S B2632841 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid CAS No. 299417-44-0](/img/structure/B2632841.png)

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid” is characterized by a pyrrole ring system, which is a five-membered aromatic heterocycle . The fluorophenyl substituents at certain positions of the pyrrolidine sulfonamides can influence the in vitro potency and ER profile .Scientific Research Applications

Inverse Agonist Development

1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid derivatives have been explored for the development of selective, orally active RORγt inverse agonists. This research aims at achieving high selectivity against various nuclear receptors and is pivotal for developing treatments for autoimmune diseases. A specific derivative demonstrated promising pharmacokinetic properties and efficacy in biological models (Duan et al., 2019).

Polymer Synthesis

This compound has been studied in the synthesis of carboxylated poly(ether sulfone)s. These polymers are significant in various industrial applications due to their unique properties. The research focused on the copolymerization process, which is essential for developing new materials with specific characteristics (Weisse, Keul, & Höcker, 2001).

Caspase-3 Inhibitory Activity

Derivatives of 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid have been synthesized and identified as potent inhibitors of caspase-3. Caspase-3 is an important enzyme in the apoptosis process, and its inhibition can be crucial for cancer treatment and other diseases involving programmed cell death (Kravchenko et al., 2005).

Radiopharmaceutical Development

Research has involved the development of labeled compounds based on this chemical structure for potential use in radiopharmaceuticals. These compounds have been studied for their potential in treating conditions like rheumatoid arthritis (Latli et al., 2018).

Fuel Cell Applications

Derivatives of this compound have been used in synthesizing proton exchange membranes for fuel cells. These materials are crucial in advancing fuel cell technologies, which are essential for sustainable energy solutions (Kim, Robertson, & Guiver, 2008).

Synthesis of Sulfonamide Derivatives

The compound has also been utilized in the efficient synthesis of sulfonamide derivatives, important in various chemical and pharmaceutical applications. The research provides a clean and simple protocol for direct synthesis, enhancing the efficiency of chemical production (Janosik et al., 2006).

properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDCBGYORMEFRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2632758.png)

![ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2632764.png)

![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)

![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)

![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)